molecular formula C9H9N3O3S2 B12687396 2(1H)-Pyridinone, 4-((4,5-dihydro-2-thiazolyl)thio)-5-methyl-3-nitro- CAS No. 172469-88-4

2(1H)-Pyridinone, 4-((4,5-dihydro-2-thiazolyl)thio)-5-methyl-3-nitro-

Cat. No.: B12687396
CAS No.: 172469-88-4
M. Wt: 271.3 g/mol
InChI Key: KBMYGTVRQXGYCZ-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 4-((4,5-dihydro-2-thiazolyl)thio)-5-methyl-3-nitro- is a heterocyclic compound that features a pyridinone core substituted with a thiazolylthio group, a methyl group, and a nitro group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2(1H)-Pyridinone, 4-((4,5-dihydro-2-thiazolyl)thio)-5-methyl-3-nitro- typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by its attachment to the pyridinone core. The reaction conditions often involve the use of reagents such as thiourea, bromoketones, and various catalysts under controlled temperatures and pH . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2(1H)-Pyridinone, 4-((4,5-dihydro-2-thiazolyl)thio)-5-methyl-3-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 4-((4,5-dihydro-2-thiazolyl)thio)-5-methyl-3-nitro- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives and pyridinone derivatives. Compared to these compounds, 2(1H)-Pyridinone, 4-((4,5-dihydro-2-thiazolyl)thio)-5-methyl-3-nitro- is unique due to the combination of its functional groups, which confer specific biological activities and chemical reactivity . Some similar compounds are:

  • 2-Acetylthiazoline
  • 4-Methyl-2-thiazolylthio-pyridinone
  • 5-Nitro-2-thiazolylthio-pyridinone

Properties

CAS No.

172469-88-4

Molecular Formula

C9H9N3O3S2

Molecular Weight

271.3 g/mol

IUPAC Name

4-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-5-methyl-3-nitro-1H-pyridin-2-one

InChI

InChI=1S/C9H9N3O3S2/c1-5-4-11-8(13)6(12(14)15)7(5)17-9-10-2-3-16-9/h4H,2-3H2,1H3,(H,11,13)

InChI Key

KBMYGTVRQXGYCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C(=C1SC2=NCCS2)[N+](=O)[O-]

Origin of Product

United States

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